2-(1H-imidazol-1-yl)acetic acid hydrochloride is a compound characterized by its imidazole ring structure, which contributes to its diverse applications in various scientific fields. This compound is classified as an alpha amino acid, specifically a derivative of acetic acid where one of the methyl hydrogens is replaced by an imidazol-1-yl group. It is recognized for its role in biological systems and potential therapeutic applications, particularly in the pharmaceutical industry.
The compound is classified under organic compounds, specifically within the categories of carboxylic acids and amino acids. Its chemical formula is CHClNO, with a molecular weight of approximately 162.57 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1H-imidazol-1-yl)acetic acid hydrochloride, and it has a CAS Registry Number of 87266-37-3 .
The synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride typically involves several steps:
In industrial settings, these methods are optimized to enhance yield and purity, ensuring compliance with pharmaceutical standards. The synthesis process can be adapted for large-scale production while maintaining high-quality output .
The chemical reactivity of 2-(1H-imidazol-1-yl)acetic acid hydrochloride can be attributed to its functional groups. Common reactions include:
These reactions are essential for understanding how this compound can be utilized in synthetic organic chemistry and drug development .
The physical properties of 2-(1H-imidazol-1-yl)acetic acid hydrochloride include:
Chemical properties include:
These characteristics are crucial for applications in pharmaceuticals where solubility and stability are vital .
2-(1H-imidazol-1-yl)acetic acid hydrochloride has several applications across various scientific domains:
Research continues into its broader applications, particularly regarding its role in drug development and potential therapeutic uses .
2-(1H-Imidazol-1-yl)acetic acid hydrochloride (CAS 87266-37-3) is a critical intermediate in synthesizing nitrogen-containing bisphosphonates (N-BPs), most notably zoledronic acid (ZOL), a third-generation bone resorption inhibitor. The imidazole ring in this compound serves as the essential heterocyclic moiety that enhances the pharmacological activity of bisphosphonates. Unlike earlier non-nitrogenous bisphosphonates (e.g., clodronate or etidronate), N-BPs like zoledronic acid exhibit superior potency due to their ability to inhibit the mevalonate pathway in osteoclasts, a mechanism critical for treating osteoporosis and tumor-induced hypercalcemia [1] [5].
Structurally, zoledronic acid is designated as [1-hydroxy-2-(1H-imidazol-1-yl)-1,1-ethanediyl]bis(phosphonic acid) under IUPAC nomenclature, highlighting the direct incorporation of the imidazole acetic acid scaffold. The hydrochloride salt form of the intermediate ensures stability and solubility during the final reaction with phosphorous reagents (H₃PO₃/POCl₃), which attaches the bisphosphonate group. This synthetic step typically achieves a 57% yield of zoledronic acid, as confirmed in experimental studies [1] .
Table 1: Evolution of Bisphosphonate Drugs Featuring Imidazole Derivatives
Generation | Bisphosphonate Drug | R-Group Structure | Key Clinical Use |
---|---|---|---|
First | Etidronate | -CH₃ (Non-nitrogenous) | Paget’s disease |
Second | Ibandronate | -NH(CH₂)₄NH₂ (Alkylamine) | Osteoporosis |
Third | Zoledronic Acid | -CH₂-Imidazole (Heterocyclic) | Metastatic bone cancer, Hypercalcemia |
Early routes to 2-(1H-imidazol-1-yl)acetic acid faced significant challenges:
A breakthrough came with the development of a non-aqueous deprotection strategy using titanium tetrachloride (TiCl₄). This method, optimized in 2008, involves:
Table 2: Comparative Analysis of Synthetic Methods for 2-(1H-Imidazol-1-yl)acetic Acid Hydrochloride
Method | Reagents/Conditions | Yield (%) | Key Advantages/Limitations |
---|---|---|---|
Aqueous Hydrolysis (Traditional) | H₂O, 100°C or HCl, reflux | 40–50 | Low yield; purification issues |
Catalytic Hydrogenation | Pd/C, H₂ (for benzyl ester) | 55–60 | Requires catalyst; safety concerns |
TiCl₄-Mediated Cleavage | TiCl₄, CH₂Cl₂, −15°C → i-PrOH | 83 | Anhydrous; direct salt formation; scalable |
The TiCl₄ method avoids aqueous workups, minimizes side products, and simplifies isolation. Spectroscopic data confirm purity: IR shows characteristic C=O stretch at 1732 cm⁻¹, while ¹H NMR (D₂O) exhibits a singlet at δ 5.1 for the -CH₂- group. Moisture content is typically 3.25% [1] [4]. This innovation enabled gram-scale synthesis (>5 g), facilitating the commercial production of zoledronic acid and its analogs [4].
Table 3: Key Properties of 2-(1H-Imidazol-1-yl)acetic Acid Hydrochloride
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₅H₇ClN₂O₂ | Elemental Analysis |
Molecular Weight | 162.58 g/mol | MS (ESI+) |
Melting Point | 200.3–202.3°C | Differential Scanning Calorimetry |
¹H NMR Signal (D₂O) | δ 5.1 (s, 2H, -CH₂-) | 300 MHz NMR |
IR Absorption | 1732 cm⁻¹ (C=O) | FT-IR Spectroscopy |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9